3-methyl-6-phenyl-N-(3-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and an imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the reaction of thiourea with acetone and α-bromoacetophenone to form the imidazo[2,1-b][1,3]thiazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetone in the presence of a suitable catalyst.
Coupling with Phenyl Groups: The phenyl groups are introduced through a coupling reaction with phenylboronic acid derivatives under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed coupling reactions with phenylboronic acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is studied for its antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole: Lacks the trifluoromethyl group, resulting in different electronic properties.
3-methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b][1,3]thiazole: Similar structure but with variations in the position of the trifluoromethyl group.
Uniqueness
The presence of both phenyl and trifluoromethyl groups in 3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide imparts unique electronic and steric properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C20H14F3N3OS |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H14F3N3OS/c1-12-17(18(27)24-15-9-5-8-14(10-15)20(21,22)23)28-19-25-16(11-26(12)19)13-6-3-2-4-7-13/h2-11H,1H3,(H,24,27) |
InChI Key |
RBMZOEUSSCNUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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